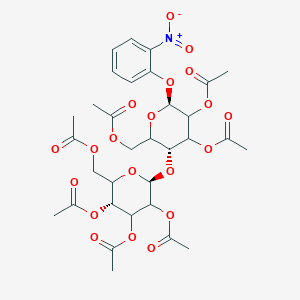
o-Nitrophenyl beta-D-Cellobioside Heptaacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
o-Nitrophenyl beta -D-Cellobioside Heptaacetate is a synthetic compound used primarily in biochemical research. It is a derivative of cellobiose, a disaccharide composed of two glucose molecules, and is modified with nitrophenyl and acetate groups. This compound is often used as a substrate in enzymatic assays to study the activity of specific enzymes, particularly those involved in carbohydrate metabolism.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of o-Nitrophenyl beta -D-Cellobioside Heptaacetate typically involves the acetylation of cellobiose followed by the introduction of the nitrophenyl group. The process begins with the protection of the hydroxyl groups of cellobiose using acetic anhydride in the presence of a catalyst such as pyridine. This results in the formation of cellobiose heptaacetate. The next step involves the substitution of one of the acetyl groups with a nitrophenyl group, which can be achieved using o-nitrophenyl chloride under basic conditions .
Industrial Production Methods
While specific industrial production methods for o-Nitrophenyl beta -D-Cellobioside Heptaacetate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
o-Nitrophenyl beta -D-Cellobioside Heptaacetate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by specific enzymes, such as beta-glucosidases, to release o-nitrophenol and cellobiose.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis typically occurs under mild conditions (pH 7-8, 37°C) using specific enzymes.
Reduction: Reduction reactions often require hydrogen gas and a metal catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic conditions.
Major Products
Hydrolysis: o-Nitrophenol and cellobiose.
Reduction: o-Aminophenyl beta -D-Cellobioside Heptaacetate.
Substitution: Various substituted cellobioside derivatives depending on the nucleophile used.
科学研究应用
o-Nitrophenyl beta -D-Cellobioside Heptaacetate has several applications in scientific research:
Biochemistry: Used as a substrate in enzymatic assays to study the activity of beta-glucosidases and other carbohydrate-metabolizing enzymes.
Molecular Biology: Employed in the study of gene expression and regulation involving carbohydrate metabolism.
Industry: Used in the development of diagnostic assays and biosensors for detecting enzyme activity.
作用机制
The primary mechanism of action of o-Nitrophenyl beta -D-Cellobioside Heptaacetate involves its hydrolysis by beta-glucosidases. The enzyme cleaves the beta-glycosidic bond, releasing o-nitrophenol and cellobiose. The released o-nitrophenol can be quantitatively measured due to its yellow color, providing a means to assess enzyme activity . This mechanism is crucial for studying the kinetics and inhibition of beta-glucosidases and related enzymes.
相似化合物的比较
Similar Compounds
o-Nitrophenyl beta -D-Galactopyranoside: Another nitrophenyl derivative used as a substrate for beta-galactosidase assays.
p-Nitrophenyl beta -D-Glucopyranoside: Used in similar enzymatic assays but with a para-nitrophenyl group instead of an ortho-nitrophenyl group.
2-Nitrophenyl beta -D-Glucopyranoside: A structurally similar compound used in various biochemical assays.
Uniqueness
o-Nitrophenyl beta -D-Cellobioside Heptaacetate is unique due to its specific structure, which includes both nitrophenyl and multiple acetate groups. This structure makes it particularly useful for studying enzymes that act on cellobiose and related disaccharides. Its ability to release a colored product upon hydrolysis also makes it valuable for quantitative enzyme assays .
属性
分子式 |
C32H39NO20 |
|---|---|
分子量 |
757.6 g/mol |
IUPAC 名称 |
[(3R,6S)-4,5-diacetyloxy-6-(2-nitrophenoxy)-3-[(2S,5R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C32H39NO20/c1-14(34)43-12-23-25(45-16(3)36)27(46-17(4)37)30(49-20(7)40)32(52-23)53-26-24(13-44-15(2)35)51-31(29(48-19(6)39)28(26)47-18(5)38)50-22-11-9-8-10-21(22)33(41)42/h8-11,23-32H,12-13H2,1-7H3/t23?,24?,25-,26-,27?,28?,29?,30?,31-,32+/m1/s1 |
InChI 键 |
KZSYMFJBBGZUFS-RQTHUCIVSA-N |
手性 SMILES |
CC(=O)OCC1[C@H](C(C([C@@H](O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)O[C@H]3C(C([C@@H](C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


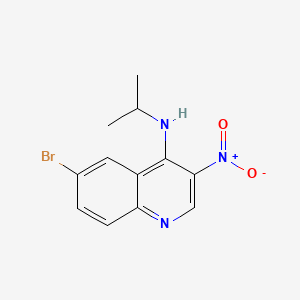

![4-[(Chloromethoxy)methyl]-1,2-dimethoxybenzene](/img/structure/B13710012.png)
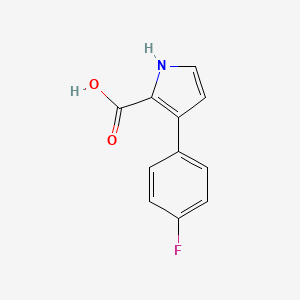
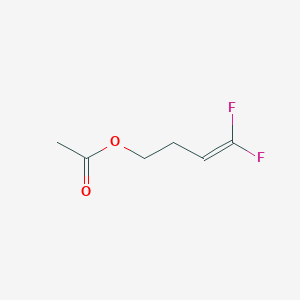
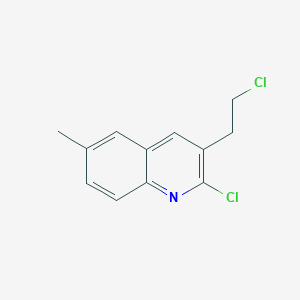
![9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B13710028.png)
![2-Ethylnaphtho[2,1-d]oxazole-4,5-dione](/img/structure/B13710029.png)
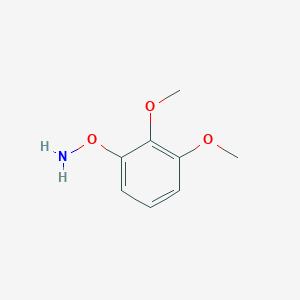
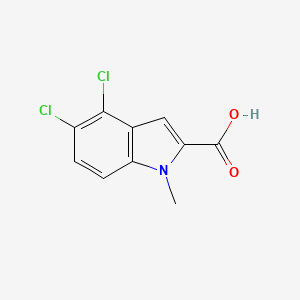
![N-{4-[(1Z)-N-hydroxyethanimidoyl]phenyl}acetamide](/img/structure/B13710037.png)
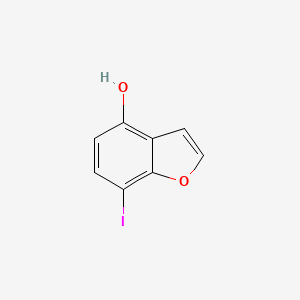
![(3aR,5R,6R,6aR)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13710050.png)

